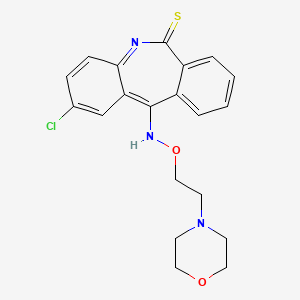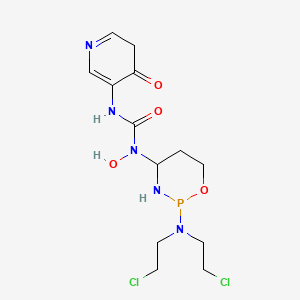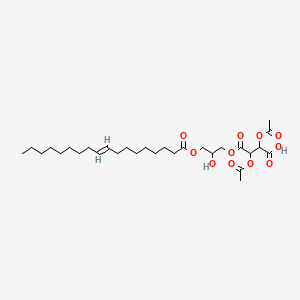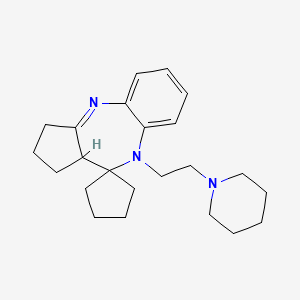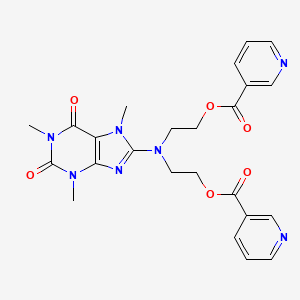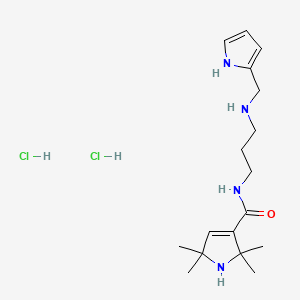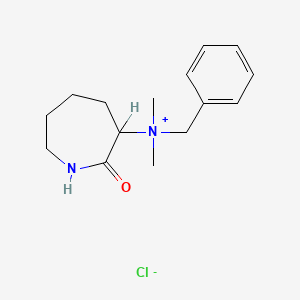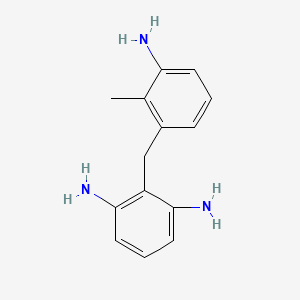
2-((3-Amino-2-methylphenyl)methyl)benzene-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
EINECS 303-735-8, also known as Diisopropanolamine, is a chemical compound that is widely used in various industrial and scientific applications. It is a secondary amine and an alcohol, which makes it a versatile compound in chemical synthesis and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
Diisopropanolamine can be synthesized through the reaction of isopropanolamine with propylene oxide. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity. The reaction can be represented as follows:
Isopropanolamine+Propylene Oxide→Diisopropanolamine
Industrial Production Methods
In industrial settings, Diisopropanolamine is produced in large quantities using continuous flow reactors. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency and product quality.
化学反应分析
Types of Reactions
Diisopropanolamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogens like chlorine and bromine are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various amines, oxides, and substituted derivatives of Diisopropanolamine.
科学研究应用
Diisopropanolamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the preparation of buffers and as a stabilizing agent in biological assays.
Medicine: Utilized in the formulation of pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Used in the production of surfactants, corrosion inhibitors, and as a component in metalworking fluids.
作用机制
Diisopropanolamine exerts its effects through various molecular pathways. It acts as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it can interact with enzymes and proteins, altering their activity and stability.
相似化合物的比较
Similar Compounds
Monoethanolamine: Similar in structure but contains only one hydroxyl group.
Triethanolamine: Contains three hydroxyl groups and is more hydrophilic.
Diethanolamine: Contains two hydroxyl groups and is structurally similar but has different reactivity.
Uniqueness
Diisopropanolamine is unique due to its balanced hydrophilic and hydrophobic properties, making it suitable for a wide range of applications. Its dual functionality as an amine and an alcohol allows it to participate in diverse chemical reactions, enhancing its versatility in industrial and scientific applications.
属性
CAS 编号 |
94213-32-8 |
|---|---|
分子式 |
C14H17N3 |
分子量 |
227.30 g/mol |
IUPAC 名称 |
2-[(3-amino-2-methylphenyl)methyl]benzene-1,3-diamine |
InChI |
InChI=1S/C14H17N3/c1-9-10(4-2-5-12(9)15)8-11-13(16)6-3-7-14(11)17/h2-7H,8,15-17H2,1H3 |
InChI 键 |
OBXZVJNVWWTSSQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1N)CC2=C(C=CC=C2N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


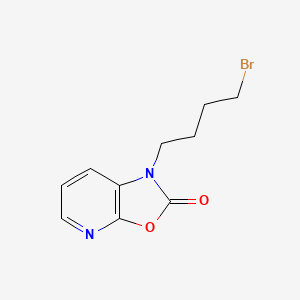
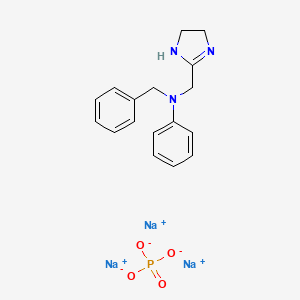
![2-[[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]amino]ethyl acetate](/img/structure/B12703212.png)
